Compound Description: This class of compounds, particularly 3-phenyl-2-(4-(3-methylphenyl) piperazin-1-yl)quinazolin-4(3H)-one (SD-05), 2-(4-(2-fluorophenyl) piperazin-1-yl)-3-phenylquinazolin-4(3H)-one (SD-06), and 3-phenyl-2-(4-(4-methoxyphenyl) piperazin-1-yl)-quinazolin-4(3H)-one (SD-10), exhibited significant antianxiety activity in mice. []
Relevance: These compounds share the core quinazolinone structure with 3-[4-(4-pyridinylmethyl)phenyl]-4(3H)-quinazolinone. The variations lie in the substituents at the 2 and 3 positions of the quinazolinone ring. While 3-[4-(4-pyridinylmethyl)phenyl]-4(3H)-quinazolinone features a phenyl ring with a pyridinylmethyl substituent at position 3, the related compounds possess a phenyl ring at position 3 and various substituted aryl-piperazine moieties at position 2. []
Compound Description: This compound is a potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitor. [] In vitro and in vivo studies demonstrated its neuroprotective effects against reactive oxygen species-induced cell injury and in a mouse model of Parkinson's disease, respectively. []
Relevance: FR255595 shares the core 4(3H)-quinazolinone structure with 3-[4-(4-pyridinylmethyl)phenyl]-4(3H)-quinazolinone. The difference lies in the substituent at position 2. While 3-[4-(4-pyridinylmethyl)phenyl]-4(3H)-quinazolinone has a 3-[4-(4-pyridinylmethyl)phenyl] group at position 2, FR255595 features a 2-{3-[4-(4-chlorophenyl)-1-piperazinyl] propyl} substituent. []
Compound Description: FR247304 is another potent PARP-1 inhibitor. [] It exhibited neuroprotective effects against reactive oxygen species-induced PC12 cell injury in vitro and showed efficacy in reducing ischemic brain damage in an in vivo model of cerebral ischemia. []
Relevance: Similar to FR255595, FR247304 shares the core 4(3H)-quinazolinone structure with 3-[4-(4-pyridinylmethyl)phenyl]-4(3H)-quinazolinone. The structural variation again lies in the substituent at position 2. FR247304 has a 5-chloro group and a [3-(4-phenyl-3,6-dihydro-1(2H)-pyridinyl)propyl] group at positions 5 and 2, respectively. []
Compound Description: This compound is a potent soluble epoxide hydrolase (sEH) inhibitor with an IC50 of 0.5 nM. [] It demonstrated greater potency compared to the commercial reference inhibitor, 12-(3-adamantan-1-ylureido) dodecanoic acid. []
Relevance: This compound, although lacking a substituent at position 3, features a quinazolin-4(3H)-one core structure similar to 3-[4-(4-pyridinylmethyl)phenyl]-4(3H)-quinazolinone. The 4-chloro-N-(4-(benzamide) substituent at position 2 in this compound distinguishes it from the target compound. []
Compound Description: This series of compounds, specifically N-(4-Chlorophenyl)-2-[(3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinon-2-yl)thio)acetamide (7) and N-(3,4,5 trimethoxybenzyl)-2-[(3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinon-2-yl)thio]propanamide (19), exhibited potent in vitro antitumor activity against various cancer cell lines, including lung, CNS, and breast cancer cells. []
Relevance: These compounds share the 4(3H)-quinazolinone scaffold with 3-[4-(4-pyridinylmethyl)phenyl]-4(3H)-quinazolinone. The key difference lies in the presence of a 3-(3,4,5-trimethoxybenzyl) substituent at position 3 and a 2-substituted mercapto group at position 2, in contrast to the 3-[4-(4-pyridinylmethyl)phenyl] substituent at position 3 in the target compound. []
Compound Description: This series of compounds was designed and synthesized as potential anticonvulsant agents. [, ] Compounds 3-4-[2-amino-4-(fluorophenyl)-2H- [, ] oxazin-6-yl 2-phenyl-3H-quinazolin-4-one (5i) and 3-4-[2-amino-4-(fluorophenyl)-2H- [, ] thiazin -6-yl 2-phenyl-3H-quinazolin-4-one (5n) exhibited significant anticonvulsant activity in animal models without exhibiting neurotoxicity. []
Relevance: This series of compounds share the core quinazolin-4-one structure with 3-[4-(4-pyridinylmethyl)phenyl]-4(3H)-quinazolinone, while differing in the substituents at positions 2 and 3. These related compounds are characterized by a 2-phenyl group and a 3-{4-[2-amino-4-(substituted phenyl)-2H-[1,3]oxazin/thiazin-6-yl]} group at positions 2 and 3, respectively. [, ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.